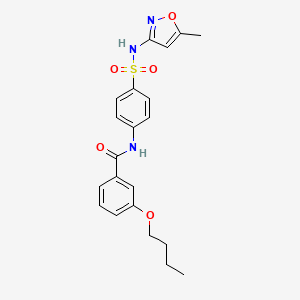

3-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Description

3-Butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a sulfonamide-benzamide hybrid compound featuring a 3-butoxy-substituted benzamide core linked to a 4-sulfamoylphenyl group, which is further substituted with a 5-methylisoxazole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, acetylcholinesterase) and antimicrobial or anti-inflammatory effects .

Properties

IUPAC Name |

3-butoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-3-4-12-28-18-7-5-6-16(14-18)21(25)22-17-8-10-19(11-9-17)30(26,27)24-20-13-15(2)29-23-20/h5-11,13-14H,3-4,12H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJIMHMBSBBSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonamide formation reaction, typically using a sulfonyl chloride and an amine.

Formation of the Benzamide Core: The benzamide core is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Butoxylation: The butoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring and the butoxy group.

Reduction: Reduction reactions can occur at the sulfamoyl group, converting it to a sulfonamide.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Oxidized derivatives of the isoxazole ring and butoxy group.

Reduction: Reduced sulfonamide derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

Biological Research: It is used to investigate the biological activity of sulfonamide derivatives and their interactions with various enzymes and receptors.

Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the N-(4-sulfamoylphenyl)benzamide scaffold but vary in substituents on the benzamide ring, sulfonamide-linked heterocycles, or additional functional groups. Below is a comparative analysis based on physicochemical properties, synthesis, and bioactivity:

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Insights

Substituent Effects on Physicochemical Properties: Halogen vs. Alkoxy Groups: Fluorinated or chlorinated analogs (e.g., 5f, 51) exhibit higher melting points (>200°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) compared to the target compound’s butoxy group, which may enhance solubility via increased lipophilicity . Hydroxy Groups: The antitubercular compound 51 includes a 2-hydroxy group, contributing to hydrogen-bonding capacity and thermal stability (mp >288°C) . Amino Modifications: Urease inhibitor 9 features a 2,3-dimethylphenylamino group, introducing steric bulk that may influence enzyme binding .

Biological Activity Trends: Enzyme Inhibition: The 5-methylisoxazole sulfonamide moiety is a recurring feature in enzyme inhibitors. For example, JEZTC (3,4,5-trihydroxy substitution) shows chondroprotective effects via IL-1β modulation , while compound 9’s dimethylphenyl group enhances urease inhibition . Antimicrobial Potential: Sulfonamide derivatives like compound 51 and those in demonstrate activity against tuberculosis and microbial targets, suggesting the scaffold’s versatility .

Synthetic Approaches :

- The target compound’s synthesis likely follows routes similar to and , involving coupling of substituted benzoyl chlorides with 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline.

- Modifications in (e.g., thiourea linkages) and (nitrobenzamide derivatives) highlight adaptability for introducing diverse functional groups .

Hypotheses on Target Compound’s Potential

Biological Activity

3-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include a sulfamoyl group and an isoxazole moiety. These functional groups are known for their roles in various pharmacological activities, including enzyme inhibition.

Enzyme Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

- Carbonic Anhydrase (CA) :

- Acetylcholinesterase (AChE) :

The mechanism of action involves the interaction of the compound with specific enzymes, leading to modulation of biological pathways. The sulfamoyl group is particularly effective in facilitating binding to enzyme active sites, thereby inhibiting their function.

Study 1: Enzyme Inhibition Profile

A study evaluated a series of benzamide derivatives, including those similar to our compound, for their inhibitory effects on hCA I and hCA II. The results demonstrated that modifications in the benzamide structure significantly influenced enzyme affinity:

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |

|---|---|---|---|

| 3g | 4.07 ± 0.38 | 10.68 ± 0.98 | 8.91 ± 1.65 |

| 3c | 10.68 ± 0.98 | 37.16 ± 7.55 | 34.02 ± 5.90 |

This data highlights the potential of these compounds as lead candidates for drug development targeting these enzymes .

Study 2: Pharmacological Effects

In another study focusing on the pharmacological effects of similar compounds, it was found that they exhibited not only enzyme inhibition but also anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.